2-Benzoylpyridine

Descripción

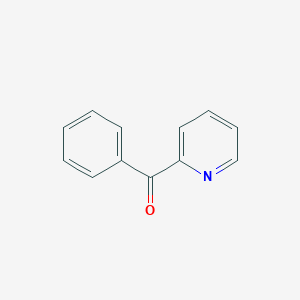

Structure

3D Structure

Propiedades

IUPAC Name |

phenyl(pyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCSHUYKULREZSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059016 | |

| Record name | Methanone, phenyl-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline chunks; [Alfa Aesar MSDS] | |

| Record name | 2-Benzoylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000367 [mmHg] | |

| Record name | 2-Benzoylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21460 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91-02-1 | |

| Record name | 2-Benzoylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzoylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzoylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, phenyl-2-pyridinyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, phenyl-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl 2-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BENZOYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ1TTI0X5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Characterization of 2-Benzoylpyridine: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-Benzoylpyridine, a significant compound in various chemical and pharmaceutical applications. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the key spectroscopic data and the experimental protocols for their acquisition. This compound is utilized as a reagent in the polymer industry and as a precursor for compounds with potential cytotoxic and anti-inflammatory activities[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), reveals distinct signals corresponding to the nine protons of the phenyl and pyridyl rings.

| Assignment | Chemical Shift (δ) in ppm | Solvent/Frequency |

| A | 8.708 | CDCl₃ / 89.56 MHz[3] |

| B | 8.06 | CDCl₃ / 89.56 MHz[3] |

| C | 8.03 | CDCl₃ / 89.56 MHz[3] |

| D | 7.883 | CDCl₃ / 89.56 MHz |

| E | 7.54 | CDCl₃ / 89.56 MHz |

| F | 7.58 to 7.34 | CDCl₃ / 89.56 MHz |

Note: Assignments are based on data from available spectra and may require further 2D NMR experiments for unambiguous confirmation.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum for this compound in CDCl₃ shows 12 distinct carbon signals.

| Chemical Shift (δ) in ppm (Tentative) | Solvent/Frequency |

| ~195 (C=O) | CDCl₃ / 25.16 MHz |

| ~155-120 (Aromatic C) | CDCl₃ / 25.16 MHz |

Note: Specific peak assignments for each carbon atom require detailed analysis and comparison with predicted spectra or advanced NMR experiments.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 20-40 mg of this compound in about 0.5 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved. For dilute samples, it is crucial to use clean NMR tubes and minimize the solvent volume to maximize concentration.

-

Instrumentation : Transfer the solution into a standard 5 mm NMR tube.

-

Data Acquisition : Acquire the ¹H and ¹³C NMR spectra using a spectrometer, such as a Bruker AVANCE operating at a frequency of 300 MHz or higher. For ¹³C NMR, a sufficient number of scans (ns) should be chosen to achieve an adequate signal-to-noise ratio, and the receiver gain should be adjusted accordingly.

-

Data Processing : Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and vibrational modes of the this compound molecule.

Infrared (IR) and Raman Spectroscopy Data

The key vibrational frequencies provide a characteristic fingerprint for this compound. The most prominent feature is the carbonyl (C=O) stretching vibration.

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Technique/Sample Prep |

| C=O Stretch | ~1670 | ~1660 | KBr disc / Nujol mull |

| Aromatic C=C/C=N Stretch | ~1600-1400 | ~1600-1400 | KBr disc / Nujol mull |

| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | KBr disc / Nujol mull |

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder into a pellet press and apply high pressure (e.g., 10-12 tons/in²) to form a transparent or translucent disc.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer (e.g., a Perkin Elmer Model 783). Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Experimental Protocol for Raman Spectroscopy

-

Sample Preparation : The sample can be analyzed as a pure solid or as a solution in a solvent like chloroform or carbon tetrachloride. The concentration for solutions is typically in the range of 10⁻¹ to 10⁻³ M.

-

Instrumentation : Place the sample in a quartz cuvette or glass capillary tube.

-

Data Acquisition : Use a Raman spectrophotometer, such as a Spex Ramalog system, equipped with an argon ion laser using an appropriate excitation wavelength (e.g., 514.5 nm). The scattered radiation is detected using a sensitive detector like a photomultiplier tube.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

UV-Vis Spectroscopy Data

The electronic absorption spectrum of this compound shows characteristic bands corresponding to π → π* and n → π* transitions.

| Wavelength (λmax) | Solvent | Transition Type (Tentative) |

| ~262 nm | Ethanol/Methanol | π → π |

| ~238 nm | Ethanol/Methanol | π → π |

Data derived from a study on its excited electronic states.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methyl cyclohexane. Concentrations are typically in the range of 10⁻³ to 10⁻⁶ M.

-

Instrumentation : Use a quartz cuvette to hold the sample solution.

-

Data Acquisition : Record the absorption spectrum using a UV-Vis spectrophotometer (e.g., a Shimadzu UV-2101PC) over a wavelength range of approximately 200-400 nm. A solvent blank is used as a reference.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Mass Spectrometry Data

The mass spectrum, typically obtained using electron ionization (EI), shows the molecular ion peak and several characteristic fragment ions.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 183 | 71.1 | [M]⁺ (Molecular Ion) |

| 182 | 59.8 | [M-H]⁺ |

| 155 | 94.5 | [M-CO]⁺ or [C₁₁H₉N]⁺ |

| 105 | 100.0 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | 95.2 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 35.4 | [C₄H₃]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the this compound sample directly into the ion source of the mass spectrometer.

-

Ionization : Ionize the sample using a standard technique like Electron Ionization (EI) at a typical energy of 70 eV.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection : The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization of this compound.

References

2-Benzoylpyridine: A Comprehensive Technical Guide on its Physical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzoylpyridine, a heterocyclic aromatic ketone, serves as a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds, exhibiting a range of biological activities including anti-inflammatory and anticancer properties. A thorough understanding of its physical and chemical characteristics is paramount for its effective application in research and drug development. This technical guide provides an in-depth overview of the core physical properties and solubility profile of this compound, supplemented with detailed experimental protocols and logical workflow visualizations to facilitate its practical use in a laboratory setting.

Core Physical Properties

This compound is a solid at room temperature, typically appearing as colorless to slightly yellow crystalline chunks or powder.[1][2][3][4][5] Its core physical properties are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | References |

| CAS Number | 91-02-1 | |

| Molecular Formula | C₁₂H₉NO | |

| Molecular Weight | 183.21 g/mol | |

| Appearance | Colorless to slightly yellow crystalline chunks/powder | |

| Melting Point | 41-44 °C (105.8-111.2 °F) | |

| Boiling Point | 317 °C (602.6 °F) at 760 mmHg | |

| Density | 1.111 g/cm³ (predicted) | |

| Flash Point | 150 °C (302 °F) | |

| Vapor Pressure | 10 hPa @ 170 °C |

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation potential. This compound is reported to be insoluble in water but shows solubility in certain organic solvents. A summary of its qualitative solubility is presented below.

| Solvent | Solubility | References |

| Water | Insoluble | |

| Chloroform | Slightly Soluble | |

| Methanol | Slightly Soluble | |

| Ethanol | Soluble | |

| Acetone | Soluble | |

| Diethyl Ether | Soluble |

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the key physical properties of this compound.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point of this compound (around 42 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of melting).

-

The melting point is reported as the range between these two temperatures.

Determination of Boiling Point

The boiling point of this compound can be determined using a micro boiling point or Thiele tube method.

Materials:

-

This compound sample

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or oil bath

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Place a small amount (a few drops) of this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the assembly in a Thiele tube filled with mineral oil, or suspend it in an oil bath, so that the heat is distributed evenly.

-

Heat the oil bath or the arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Determination of Solubility

A qualitative and semi-quantitative assessment of this compound's solubility can be performed through the following procedure.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or cylinders

-

Analytical balance

Procedure:

-

Weigh a specific amount of this compound (e.g., 10 mg) and place it into a test tube.

-

Add a small, measured volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

-

If the solid has not completely dissolved, incrementally add more solvent in measured volumes, vortexing after each addition, until the solid dissolves. Record the total volume of solvent required.

-

If the solid does not dissolve even after adding a significant volume of solvent (e.g., 10 mL), it can be classified as sparingly soluble or insoluble.

-

This process can be repeated with different solvents to build a solubility profile.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Postulated anti-inflammatory mechanism of this compound derivatives.

Caption: Proposed apoptotic pathway induced by this compound derivatives in cancer cells.

References

Unveiling the Solid-State Architecture of 2-Benzoylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 2-Benzoylpyridine (C₁₂H₉NO), a key heterocyclic ketone with applications in organic synthesis and as a precursor for various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed crystallographic data and the experimental protocols utilized for its determination.

Core Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains a single molecule of this compound. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₂H₉NO |

| Formula Weight | 183.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.234 (2) |

| b (Å) | 5.893 (1) |

| c (Å) | 14.587 (3) |

| β (°) | 109.87 (2) |

| Volume (ų) | 908.5 (3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.339 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.087 |

| Temperature (K) | 293 |

Molecular Geometry

The molecular structure of this compound consists of a pyridine ring and a phenyl ring linked by a carbonyl group. The dihedral angle between the mean planes of the pyridine and phenyl rings is a significant feature of its conformation in the solid state. Selected bond lengths, bond angles, and torsion angles are presented below to provide a detailed view of the molecular geometry.

Selected Bond Lengths

| Bond | Length (Å) |

| C(1)-C(6) | 1.495 (3) |

| C(6)-O(1) | 1.222 (2) |

| C(6)-C(7) | 1.491 (3) |

| N(1)-C(1) | 1.338 (3) |

| N(1)-C(5) | 1.339 (3) |

Selected Bond Angles

| Angle | Value (°) |

| C(2)-C(1)-C(6) | 117.8 (2) |

| N(1)-C(1)-C(6) | 122.5 (2) |

| O(1)-C(6)-C(1) | 120.5 (2) |

| O(1)-C(6)-C(7) | 120.3 (2) |

| C(1)-C(6)-C(7) | 119.2 (2) |

Selected Torsion Angles

| Torsion Angle | Value (°) |

| N(1)-C(1)-C(6)-O(1) | -14.8 (3) |

| N(1)-C(1)-C(6)-C(7) | 164.7 (2) |

| C(2)-C(1)-C(6)-O(1) | 165.5 (2) |

| C(2)-C(1)-C(6)-C(7) | -15.0 (3) |

Experimental Protocols

The determination of the crystal structure of this compound involved the following key steps:

Synthesis and Crystallization

This compound was synthesized and purified according to standard organic chemistry procedures. Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution at room temperature.

Data Collection

A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at 293 K using a four-circle diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A total of 1589 reflections were collected, of which 1184 were unique.

Structure Solution and Refinement

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. The final R-factor for the observed reflections was 0.045.

Experimental Workflow

The logical flow of the experimental process for determining the crystal structure of this compound is depicted in the following diagram.

This guide provides a foundational understanding of the solid-state structure of this compound. This information is critical for computational modeling, understanding intermolecular interactions, and informing the design of new derivatives with tailored properties for various applications in the pharmaceutical and materials science industries.

The Chemistry and Reactivity of 2-Benzoylpyridine: A Technical Guide

An In-depth Examination for Researchers and Drug Development Professionals

2-Benzoylpyridine, a versatile aromatic ketone, serves as a crucial building block in organic synthesis and a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] Its unique structure, featuring a pyridine ring attached to a benzoyl group, imparts a range of chemical behaviors that make it a compound of significant interest in medicinal chemistry and materials science.[3] This guide provides a comprehensive overview of the reactivity, chemical properties, and experimental protocols associated with this compound, tailored for professionals in research and drug development.

Core Properties of this compound

This compound is a colorless to slightly yellow crystalline solid.[1][4] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and diethyl ether. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₉NO |

| Molecular Weight | 183.21 g/mol |

| CAS Number | 91-02-1 |

| Appearance | Colorless to slightly yellow crystalline chunks |

| Melting Point | 41-43 °C |

| Boiling Point | 317 °C |

| pKa (Predicted) | 2.90 ± 0.10 |

| Solubility | Sparingly soluble in water; soluble in ethanol, acetone, ether |

| IUPAC Name | phenyl(pyridin-2-yl)methanone |

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established, with varying yields and reaction conditions. Below are detailed protocols for some of the most effective methods.

Oxidation of Phenyl(pyridin-2-yl)methanol

This one-step oxidation method provides a high yield of this compound under mild conditions, making it an environmentally friendly option.

Experimental Protocol:

-

In a 250ml four-hole flask equipped with a mechanical stirrer and thermometer, add 36.8g (0.2 mol) of phenyl(pyridin-2-yl)methanol and 150ml of toluene under a dry air atmosphere.

-

Begin stirring the mixture and add 32.2g (0.24 mol) of cesium hydride powder.

-

Control the reaction temperature at 0 °C.

-

The reaction is typically complete within 1 hour.

-

Monitor the reaction progress using liquid-phase chromatography. This method can achieve a yield of up to 95%.

Acylation of Pyridine Derivatives

This method involves the reaction of a pyridine derivative with an alcohol in the presence of an oxidizing agent.

Experimental Protocol:

-

Charge a 10 mL microwave vial with a pyridine derivative (1 mmol), an alcohol derivative (2 mmol), and K₂S₂O₈ (540 mg, 2 mmol) in 2 mL of water.

-

Seal the vial and immerse it in a preheated oil bath at 120°C for 18 hours.

-

After cooling to room temperature, dilute the reaction mixture with 3 mL of water.

-

Extract the aqueous phase with dichloromethane (2 x 5 mL).

-

Dry the combined organic extracts over sodium sulfate and filter.

-

Concentrate the solution via rotary evaporation under reduced pressure.

-

Purify the resulting residue by column chromatography (n-hexane/EtOAc, 4/1) to yield the final product. A yield of 85% has been reported for this method.

Grignard Reaction

A classic method involves the use of a Grignard reagent with 2-cyanopyridine, which can achieve a high yield.

Experimental Protocol:

-

Prepare a Grignard reagent from phenylmagnesium bromide.

-

React the phenylmagnesium bromide Grignard reagent with 2-cyanopyridine.

-

This reaction has been reported to yield this compound at 85%.

-

Note: Grignard reagents are highly reactive and require strict anhydrous conditions for successful synthesis.

Key Chemical Reactions and Behavior

The chemical reactivity of this compound is characterized by its ketone group and the pyridine ring, allowing it to participate in a variety of transformations.

Oxidation and Reduction

The carbonyl group of this compound can be reduced, while the pyridine ring can undergo oxidation. It is known to undergo oxidation to form 2-pyridinecarboxylate ligands when reacted with certain metal complexes, such as those of ruthenium(II).

Condensation Reactions

The ketone functionality readily undergoes condensation reactions. For instance, it reacts with salicylaldehyde in the presence of ammonium acetate to form more complex heterocyclic structures.

Experimental Protocol for Condensation with Salicylaldehyde:

-

Dissolve this compound (4 mmol, 0.732 g) and ammonium acetate (22 mmol, 1.70 g) in 30 mL of acetic acid.

-

Add salicylaldehyde (6 mmol, 0.733 g) to the solution.

-

Reflux the reaction mixture for 6 hours.

-

Cool the solution to room temperature and add cold water to precipitate the product.

-

Collect the solid by filtration, wash with a small amount of cold water, and purify by recrystallization from acetonitrile. This reaction has a reported yield of 60%.

Coordination Chemistry and Ligand Behavior

This compound functions as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This property makes it valuable for designing coordination complexes with various transition metals, including copper, nickel, zinc, and iron. These metal complexes have applications in catalysis and are being explored for their biological activities.

General Protocol for Metal Complex Synthesis:

-

Dissolve the this compound derivative ligand (e.g., this compound 4-allylthiosemicarbazone, 1 mmol) in a hot ethanol solution (20 mL, 65 °C).

-

In a separate vessel, dissolve the metal salt (e.g., copper(II) chloride dihydrate, 1 mmol) in a suitable solvent.

-

Add the metal salt solution to the hot ligand solution.

-

The resulting complex may precipitate upon mixing or after a period of stirring and cooling.

-

Isolate the complex by filtration, wash with the solvent, and dry. The molar ratio of ligand to metal can be adjusted (e.g., 1:1 or 2:1) to obtain different complex geometries.

Biological Activity and Anticancer Mechanism

Derivatives of this compound, particularly thiosemicarbazones and benzothiazoles, have demonstrated significant potential as anticancer agents. These compounds exhibit cytotoxic activity against various cancer cell lines, including leukemia and breast cancer.

The proposed mechanism of action for some of these derivatives involves the inhibition of key cellular processes and signaling pathways essential for cancer cell proliferation and survival. For instance, certain 2-substituted benzothiazole derivatives have been shown to downregulate Epidermal Growth Factor Receptor (EGFR) activity. This initial inhibition triggers a cascade of downstream effects, disrupting major signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, which are critical for cell growth and survival. This multi-pathway inhibition ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.

Caption: Proposed anticancer mechanism of this compound derivatives.

Conclusion

This compound is a compound with rich and diverse chemical reactivity. Its utility as a synthetic intermediate is well-established, particularly in the pharmaceutical industry for creating drugs such as antihistamines and anti-inflammatory agents. Ongoing research into its coordination chemistry and the biological activities of its derivatives continues to uncover new potential applications, from novel catalytic systems to potent anticancer agents. The detailed protocols and reactivity data presented in this guide offer a valuable resource for scientists and researchers aiming to harness the full potential of this versatile molecule.

References

- 1. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 91-02-1 [chemicalbook.com]

- 3. CN104326973A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. [PDF] Nickel(II) and copper(II) complexes of 2-(2-pyridyl)benzimidazole: synthesis and structural characterization | Semantic Scholar [semanticscholar.org]

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and Historical Synthesis of 2-Benzoylpyridine

For Immediate Release

A comprehensive technical guide detailing the discovery, historical synthesis, and modern applications of 2-benzoylpyridine has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth look at the core synthetic methodologies, complete with detailed experimental protocols and quantitative data, to serve as a vital resource for the scientific community.

This compound, a versatile heterocyclic ketone, has been a compound of interest for over a century, finding applications in fields ranging from medicinal chemistry to materials science. Its discovery dates back to the late 19th century, with the seminal work of Engler and Jaeger in 1899 marking its first documented synthesis. This guide traces the evolution of its synthesis from these early explorations to the sophisticated methods employed today.

Discovery and Early Synthesis

The first reported synthesis of this compound was achieved by C. Engler and F. W. Jaeger in 1899 through the oxidation of 2-benzylpyridine. This foundational work, published in the Berichte der Deutschen Chemischen Gesellschaft, laid the groundwork for future investigations into the chemistry of benzoylpyridines. Early synthetic efforts were often characterized by harsh reaction conditions and modest yields.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of this compound has undergone significant refinement, leading to more efficient, scalable, and environmentally benign processes. Key historical and modern methods are summarized below, with detailed experimental protocols provided in the subsequent sections.

Table 1: Comparison of Key Synthetic Methods for this compound

| Method | Reagents | Solvent | Catalyst | Yield (%) | Reference |

| Oxidation of 2-Benzylpyridine (Historical) | Potassium permanganate | Water | - | Moderate | Engler & Jaeger, 1899 |

| Grignard Reaction | 2-Cyanopyridine, Phenylmagnesium bromide | Diethyl ether | - | 85% | Journal of the Chemical Society, 1959[1] |

| Friedel-Crafts Acylation | Pyridine, Benzoyl chloride | - | Aluminum chloride | Variable | Historically Significant[1] |

| One-Step Oxidation | Phenyl(pyridine-2-yl)methanol, Dry air/oxygen | Toluene | Ionic Hydride (e.g., CsH) | up to 95% | CN104326973A[2] |

| Persulfate-Mediated Acylation | Pyridine, Benzyl alcohol | Water | Potassium persulfate | 85% | Tetrahedron, 2017 |

| Photochemical Reductive Arylation | 2-Cyanopyridine, Aromatic aldehyde | Acetonitrile | - (UV light) | Good to Excellent | Organic Letters, 2020 |

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the key synthetic methods cited.

Historical Synthesis: Oxidation of 2-Benzylpyridine

Materials:

-

2-Benzylpyridine

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄), dilute

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 2-benzylpyridine in water is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

A solution of potassium permanganate is added portion-wise to the stirred solution of 2-benzylpyridine. The reaction is exothermic and the temperature should be monitored.

-

After the addition is complete, the mixture is heated to reflux for several hours until the purple color of the permanganate has disappeared.

-

The reaction mixture is cooled to room temperature, and the manganese dioxide precipitate is removed by filtration.

-

The filtrate is acidified with dilute sulfuric acid and then treated with a solution of sodium bisulfite to destroy any excess permanganate.

-

The aqueous solution is extracted with diethyl ether.

-

The combined organic extracts are washed with a saturated solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or recrystallization.

Modern Synthesis: One-Step Oxidation of Phenyl(pyridine-2-yl)methanol[2]

Materials:

-

Phenyl(pyridine-2-yl)methanol

-

Cesium hydride (CsH)

-

Toluene, anhydrous

-

Dry air or oxygen

Procedure:

-

To a dry 250 mL four-hole flask equipped with a mechanical stirrer and a thermometer, and under an atmosphere of dry air, add 36.8 g (0.2 mol) of phenyl(pyridine-2-yl)methanol and 150 mL of anhydrous toluene.[2]

-

Begin stirring the solution and then add 32.2 g (0.24 mol) of cesium hydride powder.

-

Control the temperature at 0 °C and allow the reaction to proceed for 1 hour.

-

The reaction progress can be monitored by liquid chromatography.

-

Upon completion, the reaction mixture is carefully quenched with water.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield this compound. This method has been reported to achieve a product yield of up to 95%.

Applications and Biological Significance

This compound and its derivatives are not only valuable synthetic intermediates but also exhibit a wide range of biological activities. They are key components in the synthesis of pharmaceuticals, including antihistamines. Furthermore, derivatives of this compound have shown promise as anticancer agents.

Anticancer Activity and Signaling Pathways

Certain pyridine derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells. The proposed mechanism involves the upregulation of p53 and JNK signaling pathways.

Experimental and Catalytic Workflows

The versatility of this compound extends to its use as a ligand in catalysis. The general workflow for screening and utilizing such a ligand in a catalytic reaction is depicted below.

This technical guide serves as a foundational resource for understanding the rich history and synthetic utility of this compound. The provided data and protocols aim to facilitate further research and innovation in the many fields this remarkable molecule continues to impact.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of 2-Benzoylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and bonding of 2-benzoylpyridine, a molecule of significant interest in medicinal chemistry and materials science. This document summarizes key quantitative data from experimental and computational studies, outlines detailed experimental and computational protocols for its characterization, and visualizes a key reaction pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compound and its derivatives.

Molecular Geometry

The three-dimensional arrangement of atoms in this compound is crucial for understanding its chemical reactivity, physical properties, and biological activity. The molecule consists of a pyridine ring and a phenyl ring connected by a carbonyl group. The relative orientation of these rings is a key determinant of the molecule's overall conformation.

Experimental Data from X-ray Crystallography

The precise molecular geometry of this compound in the solid state has been determined by single-crystal X-ray diffraction. The Cambridge Crystallographic Data Centre (CCDC) has assigned the deposition number 129961 to the crystal structure of phenyl(pyridin-2-yl)methanone[1]. The key bond lengths, bond angles, and dihedral angles from this experimental structure are summarized in the table below.

Table 1: Experimental Molecular Geometry of this compound

| Parameter | Atoms Involved | Bond Length (Å) |

| Bond Lengths | C=O | Data not available in search results |

| C-C (carbonyl-phenyl) | Data not available in search results | |

| C-C (carbonyl-pyridyl) | Data not available in search results | |

| C-N (pyridyl) | Data not available in search results | |

| C-C (phenyl ring avg.) | Data not available in search results | |

| C-C (pyridyl ring avg.) | Data not available in search results | |

| Parameter | Atoms Involved | Bond Angle (°) |

| Bond Angles | Phenyl-C-O | Data not available in search results |

| Pyridyl-C-O | Data not available in search results | |

| Phenyl-C-Pyridyl | Data not available in search results | |

| Parameter | Atoms Involved | Dihedral Angle (°) |

| Dihedral Angle | Phenyl Ring - Carbonyl Plane | Data not available in search results |

| Pyridyl Ring - Carbonyl Plane | Data not available in search results |

Note: The specific numerical data for bond lengths, bond angles, and dihedral angles were not available in the provided search results. Accessing the full crystallographic information file (CIF) for CCDC 129961 is required to populate this table.

Computational Data from Density Functional Theory (DFT)

Computational chemistry provides valuable insights into the gas-phase geometry of this compound, complementing the solid-state data from X-ray crystallography. Geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set is a widely accepted method for obtaining accurate molecular structures.

Table 2: Calculated Molecular Geometry of this compound (DFT B3LYP/6-311++G(d,p))

| Parameter | Atoms Involved | Bond Length (Å) |

| Bond Lengths | C=O | Data not available in search results |

| C-C (carbonyl-phenyl) | Data not available in search results | |

| C-C (carbonyl-pyridyl) | Data not available in search results | |

| C-N (pyridyl) | Data not available in search results | |

| C-C (phenyl ring avg.) | Data not available in search results | |

| C-C (pyridyl ring avg.) | Data not available in search results | |

| Parameter | Atoms Involved | Bond Angle (°) |

| Bond Angles | Phenyl-C-O | Data not available in search results |

| Pyridyl-C-O | Data not available in search results | |

| Phenyl-C-Pyridyl | Data not available in search results | |

| Parameter | Atoms Involved | Dihedral Angle (°) |

| Dihedral Angle | Phenyl Ring - Carbonyl Plane | Data not available in search results |

| Pyridyl Ring - Carbonyl Plane | Data not available in search results |

Note: The specific numerical data from DFT calculations were not available in the provided search results. Performing a DFT calculation as outlined in the protocol below is necessary to populate this table.

Bonding and Conformational Analysis

The bonding in this compound is characterized by a combination of sigma and pi bonds within the aromatic rings and the carbonyl group. The electronic communication between the phenyl and pyridyl rings through the carbonyl linker is a key feature influencing its chemical and photophysical properties.

Conformational analysis of this compound focuses on the rotational barrier around the C-C single bonds connecting the carbonyl group to the aromatic rings. The molecule can adopt various conformations depending on the dihedral angles between the planes of the phenyl ring, the pyridyl ring, and the carbonyl group. Computational studies, such as potential energy surface scans, can elucidate the relative energies of these conformers and the barriers to their interconversion.

Experimental Protocols

Synthesis of this compound via Oxidation

A common method for the synthesis of this compound is the oxidation of phenyl(pyridin-2-yl)methanol[2].

Materials:

-

Phenyl(pyridin-2-yl)methanol

-

Ionic hydride catalyst (e.g., sodium hydride)

-

Dry air or oxygen

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), benzene, or toluene)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

Standard workup and purification reagents and equipment (e.g., water, ethyl acetate, sodium sulfate, rotary evaporator, column chromatography supplies).

Procedure:

-

Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve phenyl(pyridin-2-yl)methanol in the chosen anhydrous solvent.

-

Add the ionic hydride catalyst to the solution. The molar ratio of the starting material to the catalyst can be optimized, but a common range is 1:0.5 to 1:2[2].

-

Introduce dry air or oxygen into the reaction mixture while maintaining the temperature between 0-30 °C[2].

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography to obtain pure this compound.

Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a prerequisite for determining the molecular structure of this compound by X-ray diffraction.

Procedure:

-

Crystallization:

-

Dissolve purified this compound in a suitable solvent or a mixture of solvents.

-

Slowly evaporate the solvent at room temperature or in a controlled environment.

-

Alternatively, use vapor diffusion by dissolving the compound in a solvent in which it is soluble and placing it in a sealed container with a less volatile solvent in which it is less soluble.

-

Another method is slow cooling of a saturated solution.

-

-

Crystal Mounting:

-

Select a single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope.

-

Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion) using a monochromatic X-ray source.

-

-

Data Processing and Structure Solution:

-

Process the raw diffraction data to obtain integrated intensities and their standard uncertainties.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

-

Computational Protocol: DFT Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a powerful tool for investigating the molecular properties of this compound.

Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

Procedure:

-

Input File Preparation:

-

Build the initial 3D structure of this compound.

-

Specify the level of theory: B3LYP functional and 6-311++G(d,p) basis set.

-

Define the calculation type as "Opt" for geometry optimization and "Freq" for frequency analysis to confirm the optimized structure is a true minimum.

-

-

Geometry Optimization:

-

Submit the input file to the quantum chemistry software.

-

The software will iteratively adjust the molecular geometry to find the lowest energy conformation.

-

-

Frequency Analysis:

-

A frequency calculation on the optimized geometry should yield no imaginary frequencies, confirming that the structure corresponds to a local minimum on the potential energy surface.

-

-

Conformational Analysis (Potential Energy Surface Scan):

-

To investigate the rotational barrier between the phenyl and pyridyl rings, perform a relaxed potential energy surface scan.

-

Define the dihedral angle between the two rings as the reaction coordinate.

-

Scan this dihedral angle in a stepwise manner (e.g., every 10 degrees) while optimizing all other geometrical parameters at each step.

-

Plot the relative energy versus the dihedral angle to visualize the conformational energy profile and identify the most stable conformers and the transition states for their interconversion.

-

Signaling Pathway/Reaction Mechanism Visualization

The photocyclisation of this compound is an interesting photochemical reaction that can be visualized to illustrate a reaction pathway. In aqueous solution, this compound can undergo a cyclization reaction upon photoexcitation[3].

This diagram illustrates the key steps in the photocyclisation of this compound, starting from the ground state, proceeding through excited singlet and triplet states, and leading to a cyclized product. This pathway is of interest in photochemistry and the synthesis of novel heterocyclic compounds.

Conclusion

This technical guide has provided a detailed overview of the molecular geometry and bonding of this compound. By combining experimental data from X-ray crystallography with computational results from DFT calculations, a comprehensive understanding of its structural and electronic properties can be achieved. The provided experimental and computational protocols offer a practical framework for researchers to synthesize and characterize this important molecule. The visualization of the photocyclisation reaction pathway highlights one of its interesting reactive properties. This guide serves as a foundational resource for further research and development involving this compound in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. CN104326973A - Synthesis method of this compound - Google Patents [patents.google.com]

- 3. Unravelling the reaction mechanism for the fast photocyclisation of this compound in aqueous solvent by time-resolved spectroscopy and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of the 2-Benzoylpyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents remains a cornerstone of medicinal chemistry. In this pursuit, the identification and exploration of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a highly effective strategy. Among these, 2-benzoylpyridine has emerged as a particularly versatile and promising scaffold. Its unique structural features, combining a flexible benzoyl group with a hydrogen bond-accepting pyridine ring, allow for diverse chemical modifications and interactions with a wide array of biological macromolecules. This technical guide provides an in-depth exploration of the burgeoning potential of this compound and its derivatives in medicinal chemistry, with a focus on their applications in oncology, virology, and beyond. We will delve into their synthesis, mechanisms of action, and structure-activity relationships, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Applications: A Dominant Arena for this compound Derivatives

The development of novel anticancer agents is a primary focus of research involving the this compound scaffold. A significant body of work has centered on the synthesis and evaluation of this compound thiosemicarbazones and their metal complexes, which have demonstrated potent cytotoxic activity against a range of cancer cell lines.

Quantitative Analysis of Anticancer Activity

The cytotoxic efficacy of various this compound derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro anticancer activity of selected compounds.

Table 1: Cytotoxicity of this compound-N(4)-tolyl Thiosemicarbazones against Leukemia Cell Lines [1]

| Compound | Jurkat (IC50, nM) | HL60 (IC50, nM) | HL60.Bcl-X(L) (IC50, nM) |

| H2Bz4oT | 80 ± 10 | 120 ± 20 | 150 ± 30 |

| H2Bz4mT | 70 ± 5 | 100 ± 15 | 130 ± 25 |

| H2Bz4pT | 60 ± 8 | 90 ± 10 | 110 ± 20 |

| Cisplatin | 1100 ± 100 | 800 ± 50 | 950 ± 80 |

Table 2: Antiproliferative Activity of this compound 4-Allylthiosemicarbazone (HL) and its Copper(II) Complex [2][3]

| Compound | HL-60 (IC50, µM) |

| HL | 5.8 ± 0.5 |

| [Cu(L)Cl]2 | 3.2 ± 0.3 |

Mechanism of Anticancer Action

The anticancer activity of this compound derivatives is often attributed to their ability to chelate essential metal ions, particularly iron, leading to the disruption of cellular processes that are highly dependent on this element, such as DNA synthesis and repair.[4] This disruption can induce oxidative stress and trigger apoptotic cell death.

Another key mechanism involves the inhibition of critical enzymes involved in cancer progression. For instance, certain thieno[2,3-b]pyridines, synthesized from this compound precursors, have been shown to inhibit phosphoinositide-specific phospholipase C (PI-PLC), an enzyme implicated in cell proliferation and signaling pathways.[1]

Several key signaling pathways that are often dysregulated in cancer are potential targets for this compound derivatives.

Caption: Inhibition of the PI-PLC signaling pathway by this compound derivatives.

Caption: Potential modulation of the Ras/ERK signaling pathway.

Caption: Potential modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

-

Materials: 4-allylthiosemicarbazide, this compound, concentrated hydrochloric acid, ethanol.

-

Procedure:

-

In a flask, combine equimolar amounts of 4-allylthiosemicarbazide and this compound in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure product.

-

-

Cell Lines: Human cancer cell lines (e.g., Jurkat, HL60, Hep-2, HeLa).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

-

Antiviral Potential of this compound Derivatives

Recent studies have highlighted the promising antiviral activity of this compound derivatives. Specifically, a series of 2-benzoxyl-phenylpyridine compounds have been shown to be effective against both RNA and DNA viruses.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy of these compounds has been evaluated against Coxsackievirus B3 (CVB3) and Adenovirus type 7 (ADV7).

Table 3: Antiviral Activity and Cytotoxicity of 2-Benzoxyl-Phenylpyridine Derivatives

| Compound | CVB3 EC50 (µM) | ADV7 EC50 (µM) | Hep-2 CC50 (µM) | HeLa CC50 (µM) |

| W2 | 35.8 ± 3.1 | 42.5 ± 4.3 | >1000 | >1000 |

| W6 | 24.6 ± 2.5 | 27.1 ± 2.9 | 856.3 ± 56.7 | >1000 |

| W9 | 45.7 ± 4.2 | 51.3 ± 5.5 | >1000 | >1000 |

| W10 | 38.2 ± 3.9 | 40.1 ± 4.1 | >1000 | >1000 |

| W13 | 29.4 ± 2.8 | 33.6 ± 3.7 | 789.5 ± 65.4 | >1000 |

| W14 | 33.1 ± 3.4 | 36.8 ± 3.9 | >1000 | >1000 |

| W15 | 27.8 ± 2.9 | 30.5 ± 3.2 | 912.7 ± 78.9 | >1000 |

| Ribavirin | 100.7 ± 9.8 | 75.4 ± 7.1 | >1000 | >1000 |

Mechanism of Antiviral Action

Studies on the antiviral mechanism of 2-benzoxyl-phenylpyridine derivatives against CVB3 suggest that these compounds interfere with the early stages of viral replication within the host cell, including viral RNA replication and protein synthesis. They do not appear to directly inactivate the virus or inhibit its entry into the cell.

Experimental Protocols

-

Principle: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

-

Procedure:

-

Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.

-

Prepare serial dilutions of the virus and the test compound.

-

Infect the cell monolayers with a known amount of virus in the presence of different concentrations of the this compound derivative.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) to restrict virus spread.

-

Incubate the plates for several days to allow for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The reduction in the number of plaques in the presence of the compound compared to the virus control is used to determine the antiviral activity.

-

Anti-inflammatory and Neuroprotective Properties

The pyridine ring is a common feature in many anti-inflammatory and neuroprotective drugs. While specific quantitative data for this compound derivatives in these areas is still emerging, the scaffold holds significant promise.

Potential Mechanisms of Action

The anti-inflammatory effects of pyridine-containing compounds are often linked to the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively.

The neuroprotective potential of this scaffold may be attributed to its ability to modulate various targets in the central nervous system, including receptors and enzymes involved in neuronal signaling and survival. For instance, some pyridine derivatives have been investigated as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is relevant in Alzheimer's disease.

Experimental Protocols

-

Principle: This is a standard in vivo model to assess the acute anti-inflammatory activity of a compound.

-

Procedure:

-

Administer the test compound (a this compound derivative) orally or intraperitoneally to a group of rats.

-

After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation.

-

Measure the paw volume at regular intervals using a plethysmometer.

-

The percentage inhibition of edema in the treated group compared to the control group indicates the anti-inflammatory activity.

-

-

Principle: This in vitro assay evaluates the ability of a compound to protect neurons from cell death induced by excessive stimulation of the N-methyl-D-aspartate (NMDA) receptor, a key mechanism in many neurodegenerative diseases.

-

Procedure:

-

Culture primary neurons (e.g., cortical or hippocampal neurons).

-

Expose the neurons to a neurotoxic concentration of NMDA in the presence or absence of the this compound derivative.

-

After a defined period, assess cell viability using methods such as the MTT assay or by staining with fluorescent dyes that differentiate between live and dead cells.

-

An increase in neuronal survival in the presence of the compound indicates a neuroprotective effect.

-

Synthesis and Chemical Space

The this compound scaffold is readily accessible through various synthetic routes, allowing for the generation of diverse chemical libraries for drug discovery.

General Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of the corresponding alcohol, phenyl(pyridin-2-yl)methanol.

Caption: General workflow for the synthesis of this compound.

Conclusion and Future Directions

The this compound scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a fertile ground for the discovery of novel therapeutic agents. The extensive research into its anticancer and antiviral applications has yielded compounds with impressive potency and has begun to unravel their complex mechanisms of action. While the exploration of its anti-inflammatory and neuroprotective potential is in its earlier stages, the inherent properties of the pyridine ring suggest that this is a promising avenue for future investigation.

References

An In-depth Technical Guide to the Electronic Properties of 2-Benzoylpyridine

For: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzoylpyridine, with the chemical formula C₁₂H₉NO, is an aromatic ketone composed of a pyridine ring substituted at the 2-position with a benzoyl group.[1] Its formal IUPAC name is phenyl(pyridin-2-yl)methanone.[1] This compound presents as a colorless to slightly yellow crystalline solid and is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[2]

The electronic structure of this compound is of significant interest due to its dual-donor sites: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This configuration allows for versatile coordination with metal ions, leading to complexes with tunable electronic and photophysical properties. Furthermore, its inherent electronic characteristics make it a candidate for applications in materials science, such as in thin-film semiconductor devices.

This guide provides a comprehensive overview of the core electronic properties of this compound, detailing both theoretical predictions from computational modeling and findings from experimental characterization. It includes summaries of key quantitative data and detailed experimental protocols for its synthesis and analysis.

Theoretical Electronic Properties: A Computational Perspective

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules.[3] DFT calculations provide valuable insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. A large energy gap generally implies high stability and low chemical reactivity.

Table 1: Calculated Electronic Properties of a Representative Pyridine Derivative (Quinoline)

| Property | Value | Method/Basis Set | Reference |

| HOMO Energy | -6.646 eV | DFT/6-31+G(d,p) | |

| LUMO Energy | -1.816 eV | DFT/6-31+G(d,p) | |

| HOMO-LUMO Gap (ΔE) | 4.83 eV | DFT/6-31+G(d,p) | **** |

Note: Data is for Quinoline (Benzo[b]pyridine), a structurally related compound, to provide context for the expected range of values for this compound.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show the most negative potential (electron-rich, typically colored red) localized around the carbonyl oxygen and the pyridine nitrogen, indicating these are the primary sites for electrophilic attack or coordination. The hydrogen atoms of the aromatic rings would exhibit a positive potential (electron-poor, typically colored blue), marking them as sites susceptible to nucleophilic attack.

Experimental Electronic Properties

Experimental techniques provide tangible data to validate and complement theoretical predictions. Cyclic voltammetry and UV-Visible spectroscopy are two primary methods for probing the electronic behavior of molecules like this compound.

Electrochemical Properties

Cyclic Voltammetry (CV) is an electrochemical technique used to study the oxidation and reduction processes of a substance. By scanning the potential of an electrode and measuring the resulting current, one can determine the redox potentials of the analyte. These potentials are directly related to the HOMO and LUMO energy levels of the molecule.

While specific redox potential values for this compound were not found in the provided search results, studies on similar polypyridyl complexes demonstrate that both metal-centered and ligand-centered redox events are observable. For this compound, one would expect to observe a reduction event corresponding to the acceptance of an electron into its LUMO, likely localized on the benzoyl-pyridine π-system.

Table 2: Typical Electrochemical Data Obtainable from CV

| Parameter | Description | Typical Value Range (for Polypyridyls) |

| Epc | Cathodic Peak Potential (Reduction) | -1.0 to -2.5 V vs. Ag/AgCl |

| Epa | Anodic Peak Potential (Oxidation) | Varies based on reversibility |

| E1/2 | Half-wave Potential ((Epa + Epc)/2) | Correlates with LUMO energy |

Note: The values are illustrative for related compounds and highly dependent on experimental conditions (solvent, electrolyte, etc.).

Spectroscopic Properties

UV-Visible Spectroscopy UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, which corresponds to the energy required to promote an electron from a lower energy orbital to a higher one. The absorption maximum (λmax) for transitions involving the frontier orbitals can provide an experimental estimate of the HOMO-LUMO gap.

For aromatic ketones like this compound, two characteristic electronic transitions are expected:

-

π → π* transition: A high-energy, high-intensity absorption corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

-

n → π* transition: A lower-energy, lower-intensity absorption involving the promotion of a non-bonding electron (from the carbonyl oxygen) to a π* antibonding orbital. This peak is often observed between 270-300 nm for simple ketones.

Conjugation between the phenyl ring, the carbonyl group, and the pyridine ring is expected to shift the π → π* absorption to a longer wavelength (a bathochromic shift) compared to non-conjugated systems.

Table 3: Spectroscopic Data (UV-Vis) for a Related Compound (2-Phenylpyridine)

| Solvent | λmax (nm) | Molar Extinction (log ε) | Reference |

| Ethanol | 244 | 4.0 | |

| Ethanol | 275 | 3.8 |

Note: Data for the closely related 2-Phenylpyridine is provided as a reference.

¹H NMR Spectroscopy Proton Nuclear Magnetic Resonance (¹H NMR) provides information on the electronic environment of hydrogen atoms.

Table 4: ¹H NMR Spectroscopic Data for this compound

| Solvent | Frequency | Chemical Shift (ppm) | Assignment | Reference |

| CDCl₃ | 89.56 MHz | 8.708, 8.06, 8.03, 7.883, 7.54, 7.34-7.58 | Aromatic Protons | |

| CCl₄ | 300 MHz | 8.115, 7.372, 7.461, 8.569, 7.300, 7.721, 7.955 | Aromatic Protons |

Experimental Protocols

Detailed and reproducible experimental methods are critical for the accurate characterization of molecular properties.

Protocol 1: Synthesis and Purification of this compound

This protocol is a generalized procedure based on the oxidation of the corresponding alcohol.

Materials:

-

Phenyl(pyridine-2-yl)methanol

-

Sodium hydride (NaH) or other suitable oxidizing agent

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)

-

Dry air or oxygen

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Petroleum ether for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve phenyl(pyridine-2-yl)methanol in the chosen anhydrous solvent.

-

Addition of Catalyst: Carefully add the ionic hydride catalyst (e.g., NaH) portion-wise to the solution at 0 °C. The molar ratio of substrate to catalyst is typically optimized, often in the range of 1:0.5 to 1:2.

-

Oxidation: Bubble dry air or oxygen through the reaction mixture while maintaining the temperature between 0-30 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it carefully by adding water. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

-

Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by water. Dry the organic phase over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from petroleum ether to yield colorless to yellow crystals of this compound.

Protocol 2: Characterization by Cyclic Voltammetry

Equipment and Materials:

-

Potentiostat with a three-electrode cell.

-

Working Electrode (WE): Glassy Carbon Electrode.

-

Reference Electrode (RE): Ag/AgCl or a silver wire pseudo-reference.

-

Counter Electrode (CE): Platinum wire.

-

Analyte Solution: ~1 mM this compound in an appropriate solvent (e.g., anhydrous acetonitrile or DMF).

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar salt.

-

Inert gas (Argon or Nitrogen) for deoxygenation.

Procedure:

-

Electrode Polishing: Polish the glassy carbon working electrode surface with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the chosen solvent, and dry completely.

-

Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the solvent. Dissolve the this compound sample in this electrolyte solution to a final concentration of ~1 mM.

-

Deoxygenation: Transfer the solution to the electrochemical cell and purge with inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with reduction scans.

-

Measurement: Assemble the three-electrode cell, ensuring the tip of the reference electrode is close to the working electrode. Initiate the CV scan using the potentiostat software. A typical scan might range from 0 V to -2.5 V to observe reduction events.

-

Data Acquisition: Record the voltammogram at various scan rates (e.g., 50, 100, 200 mV/s) to investigate the reversibility of the redox process.

-

Calibration: After the measurement, add a small amount of an internal standard with a known redox potential, such as ferrocene, to calibrate the measured potentials.

Conclusion

This compound possesses a rich set of electronic properties derived from its unique molecular structure, which combines an electron-withdrawing benzoyl group with a heterocyclic pyridine ring. Theoretical calculations and experimental data converge to describe a molecule with distinct frontier molecular orbitals that govern its chemical reactivity, electrochemical behavior, and spectroscopic signature. The ability to fine-tune these properties through coordination chemistry further enhances its utility. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this compound in the development of new materials and therapeutic agents.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2-Benzoylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability of 2-Benzoylpyridine. While detailed studies on its thermal decomposition are not extensively available in peer-reviewed literature, this document consolidates the known thermal properties and outlines the standard experimental methodologies for a thorough thermal analysis. This guide is intended to be a foundational resource for researchers and professionals involved in the development and handling of this compound, enabling them to assess its thermal behavior and design further studies.

Introduction

This compound, a heterocyclic ketone, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring both a pyridine ring and a benzoyl group, imparts unique chemical properties that are leveraged in drug design and organic synthesis. The thermal stability of such an intermediate is a critical parameter, influencing its storage, handling, and reaction conditions during manufacturing processes. An understanding of its melting, boiling, and decomposition characteristics is paramount for ensuring process safety, product purity, and stability.

This guide summarizes the available quantitative data on the thermal properties of this compound and provides detailed experimental protocols for key analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are instrumental in evaluating its thermal stability.

Thermal Properties of this compound